molecular formula C14H11N3O2 B14170961 3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone

3-[(2-furylmethylene)amino]-2-methyl-4(3H)-quinazolinone

Cat. No.: B14170961
M. Wt: 253.26 g/mol
InChI Key: FTFRZXDAQQUJAD-OQLLNIDSSA-N
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Description

3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a furan ring attached via a methylene bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one typically involves the condensation of 2-methylquinazolin-4-one with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the quinazolinone core can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-furan-2-ylmethylideneamino]-6-phenylthieno[2,3-d]pyrimidin-4-one
  • 3-[(E)-furan-2-ylmethylideneamino]-2-phenylquinazolin-4-one
  • 3-[(E)-furan-2-ylmethylideneamino]-2-methylthieno[2,3-d]pyrimidin-4-one

Uniqueness

3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one is unique due to its specific structural features, such as the presence of both a furan ring and a quinazolinone core. This combination of structural elements contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one

InChI

InChI=1S/C14H11N3O2/c1-10-16-13-7-3-2-6-12(13)14(18)17(10)15-9-11-5-4-8-19-11/h2-9H,1H3/b15-9+

InChI Key

FTFRZXDAQQUJAD-OQLLNIDSSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=CO3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CO3

solubility

36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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